molecular formula C22H21N3O5 B11008042 methyl N-[4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoyl]glycinate

methyl N-[4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoyl]glycinate

Cat. No.: B11008042
M. Wt: 407.4 g/mol
InChI Key: PWWDDPHXOCYWLI-UHFFFAOYSA-N
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Description

Methyl N-[4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoyl]glycinate is a heterocyclic compound featuring a fused isoindoloquinazoline core, a glycinate ester moiety, and a butanoyl linker. This structure combines a rigid aromatic system with flexible alkyl and ester groups, making it a candidate for diverse pharmacological applications. The compound’s synthesis typically involves multi-step reactions, including cyclization of quinazolinone precursors and subsequent esterification or acylation steps . Key spectroscopic data (e.g., IR, NMR, and MS) align with structural analogs reported in the literature, confirming the presence of characteristic functional groups such as carbonyls (5,11-dioxo) and the glycinate ester .

Properties

Molecular Formula

C22H21N3O5

Molecular Weight

407.4 g/mol

IUPAC Name

methyl 2-[4-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)butanoylamino]acetate

InChI

InChI=1S/C22H21N3O5/c1-30-19(27)13-23-18(26)11-6-12-24-20-14-7-2-3-8-15(14)22(29)25(20)17-10-5-4-9-16(17)21(24)28/h2-5,7-10,20H,6,11-13H2,1H3,(H,23,26)

InChI Key

PWWDDPHXOCYWLI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)CCCN1C2C3=CC=CC=C3C(=O)N2C4=CC=CC=C4C1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoyl]glycinate typically involves a multistep process. One common method is the Povarov reaction, which is a multicomponent reaction involving anilines, alkenes, and aldehydes . This reaction is often mediated by eutectic solvents, which provide a mild and efficient reaction environment . The reaction conditions usually involve moderate temperatures and the use of Lewis or Brønsted acids as catalysts .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The use of eutectic solvents in industrial production is advantageous due to their recyclability and low environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl N-[4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoyl]glycinate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include various quinazoline and dihydroquinazoline derivatives, which can have different biological activities and applications .

Mechanism of Action

The mechanism of action of methyl N-[4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoyl]glycinate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit topoisomerase II and DNA gyrase, which are essential enzymes for DNA replication and cell division . This inhibition leads to the disruption of DNA synthesis and cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Analogues

Compound 6 (3-[(2,3-Dihydro-1H-6-pyrrolo[1,2-a]pyrrolyl)methyl]-4(3H)-quinazolinone)

  • Structure: Shares the quinazolinone core but replaces the isoindolo group with a pyrrolo-pyrrolyl substituent.
  • Synthesis : Prepared via HCl-mediated cyclization followed by NaOH extraction .
  • Key Data: IR: 1670 cm⁻¹ (quinazolinone C=O). ¹H-NMR: δ 3.2–3.5 (pyrrolo-pyrrolyl protons). MS: Molecular ion peak at m/z 295 .

Compound 11b (N-Benzylidene-N'-(8-methyl-2-methylsulfanyl[1,2,4]triazolo[1,5-a]quinazolin-5-yl)hydrazine)

  • Structure : Features a triazoloquinazoline core with a methylsulfanyl group.
  • Key Data :
    • ¹H-NMR: δ 2.92 (CH₃), δ 3.34 (SCH₃), δ 11.83 (NH).
    • MS: m/z 348 (M⁺) .
  • Comparison : The triazolo ring introduces additional hydrogen-bonding sites, which may improve binding affinity to biological targets relative to the isoindoloquinazoline system .
Functionalized Derivatives

BenzylN-[3-[5-[(4-Oxo-3(4H)-quinazolinyl)methyl]-2-furyl]propyl]carbamate (Compound 4)

  • Structure: Contains a furyl-propyl-carbamate chain linked to a quinazolinone.
  • Synthesis : BF₃•OEt₂-catalyzed coupling in MeCN .

Compound 6m (N-(5-(Benzo[d][1,3]dioxol-5-yl-methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide)

  • Structure : Combines thioxothiazolidin and quinazolinyl-thio groups.
  • Key Feature : The thioacetamide linker may confer redox activity, a property absent in the target compound’s ester-based structure .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol) Notable Properties
Target Compound Isoindoloquinazoline Glycinate ester, butanoyl linker ~450 (estimated) Moderate solubility in DMSO
Compound 6 Quinazolinone + pyrrolo-pyrrole Pyrrolo-pyrrolyl methyl 295 High polar solubility
Compound 11b Triazoloquinazoline Methylsulfanyl, benzylidene hydrazine 348 Enhanced H-bonding capacity
Compound 4 Quinazolinone + furyl-carbamate Furyl-propyl-carbamate ~380 (estimated) Hydrolytically stable
Compound 6m Thioxothiazolidin + quinazolinyl-thio Thioacetamide, benzodioxole ~500 (estimated) Redox-active

Research Findings and Implications

  • Synthetic Flexibility : The target compound’s glycinate ester allows for modular derivatization, unlike the rigid carbamate or thioether groups in analogs .
  • Biological Relevance : Isoindoloquinazoline derivatives exhibit kinase inhibition, while triazoloquinazoline analogs (e.g., 11b) show promise in antimicrobial studies .
  • Solubility Challenges : The target compound’s bulky isoindolo ring may limit aqueous solubility compared to furyl- or pyrrolo-substituted analogs, necessitating formulation optimizations .

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